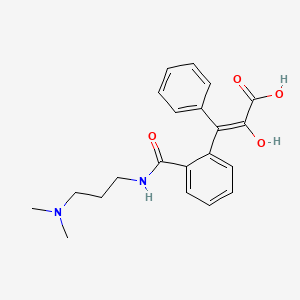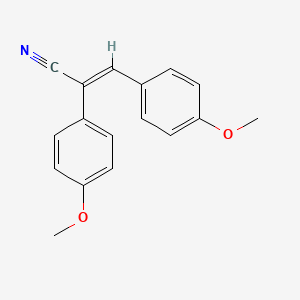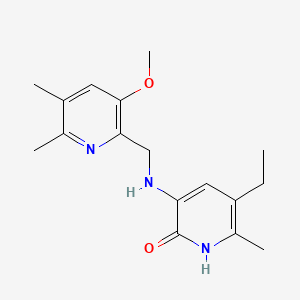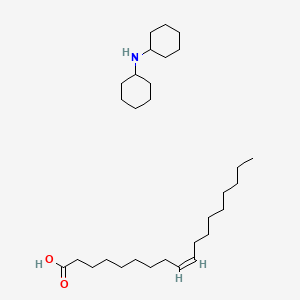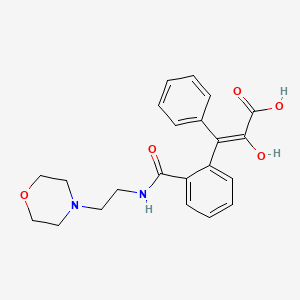
Practolol hydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Practolol hydrochloride, (S)-, is a selective beta-adrenergic receptor blocker, commonly known as a beta-blocker. It has been used in the emergency treatment of cardiac arrhythmias. This compound is known for its cardio-selective properties, meaning it primarily affects the heart and vascular smooth muscle by inhibiting the effects of catecholamines like epinephrine and norepinephrine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Practolol involves a chemoenzymatic approach. The process begins with the preparation of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, an essential precursor. Various commercial lipases are screened for the kinetic resolution of this precursor using toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is then hydrolyzed and reacted with isopropylamine to afford (S)-Practolol .
Industrial Production Methods
Industrial production of (S)-Practolol typically involves the use of biocatalytic procedures, which depict a green technology for the synthesis of the compound with better yield and enantiomeric excess. This method is preferred due to its efficiency and environmental friendliness .
化学反应分析
Types of Reactions
Practolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Practolol hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Practolol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of beta-adrenergic receptor blockers.
Biology: It is used to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.
Medicine: It has been used in the treatment of cardiac arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new beta-blockers and other related compounds.
作用机制
Practolol hydrochloride exerts its effects by binding to beta-1 adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets involved in this mechanism include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .
相似化合物的比较
Similar Compounds
Practolol hydrochloride is similar to other beta-blockers such as propranolol and timolol. These compounds also bind to beta-adrenergic receptors and inhibit the effects of catecholamines .
Uniqueness
What sets Practolol hydrochloride apart from other beta-blockers is its cardio-selectivity. Unlike non-selective beta-blockers, Practolol primarily affects the heart and vascular smooth muscle, making it more suitable for treating cardiac arrhythmias without causing significant side effects in other parts of the body .
属性
CAS 编号 |
32643-10-0 |
|---|---|
分子式 |
C14H23ClN2O3 |
分子量 |
302.80 g/mol |
IUPAC 名称 |
N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H/t13-;/m0./s1 |
InChI 键 |
UEWORNJBQXFYSM-ZOWNYOTGSA-N |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



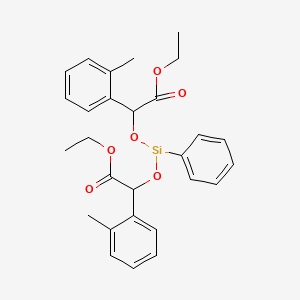
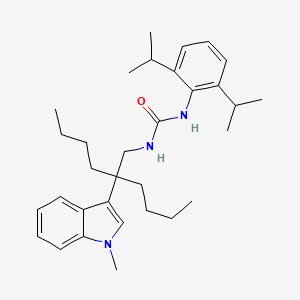
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)

